molecular formula C13H16O3S B13998385 2-(Phenylmethanesulfonyl)cyclohexan-1-one CAS No. 10321-66-1

2-(Phenylmethanesulfonyl)cyclohexan-1-one

Cat. No.: B13998385
CAS No.: 10321-66-1
M. Wt: 252.33 g/mol
InChI Key: MMDJRWKHXBAGJZ-UHFFFAOYSA-N
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Description

Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is an organic compound that features a cyclohexanone ring substituted with a phenylmethyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with phenylmethyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Cyclohexanone,2-[(phenylmethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the sulfonyl and phenylmethyl groups, making it less reactive in certain chemical reactions.

    Benzylsulfonyl Chloride: Contains the sulfonyl group but lacks the cyclohexanone ring, leading to different reactivity and applications.

    Phenylmethyl Sulfone: Similar sulfonyl group but different overall structure, affecting its chemical behavior.

Uniqueness: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is unique due to the combination of the cyclohexanone ring and the phenylmethyl sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

10321-66-1

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

2-benzylsulfonylcyclohexan-1-one

InChI

InChI=1S/C13H16O3S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

InChI Key

MMDJRWKHXBAGJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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